
WEHI-539 hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de WEHI-539 est un inhibiteur puissant et sélectif de la protéine anti-apoptotique Bcl-XL, un membre de la famille Bcl-2. Ce composé a été largement étudié pour sa capacité à induire l'apoptose dans les cellules cancéreuses en ciblant sélectivement Bcl-XL, favorisant ainsi la mort cellulaire dans les cellules malignes .
Mécanisme D'action
Target of Action
The primary target of WEHI-539 hydrochloride is the anti-apoptotic Bcl-2 family member Bcl-xL . Bcl-xL is a protein that promotes cell survival and is often overexpressed in tumors .
Mode of Action
This compound interacts with Bcl-xL with high affinity . It blocks Bcl-xL from targeting the BH3 domain of the pro-apoptotic family member Bim . This interaction is distinct from that of ABT-737, another Bcl-2 family inhibitor .
Biochemical Pathways
By selectively antagonizing Bcl-xL’s prosurvival activity, this compound induces apoptosis in human and murine cultures . This process involves the release of mitochondrial cytochrome c and the processing of caspase-3 , key steps in the intrinsic pathway of apoptosis.
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . This is evidenced by the release of mitochondrial cytochrome c and the processing of caspase-3 . In particular, it has been shown to cause noticeable PARP cleavage in Ovcar-4 and Ovsaho cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other Bcl-2 family members can confer resistance to the compound . Additionally, the compound’s stability and efficacy may be affected by storage conditions. It is recommended to store the compound in a desiccated environment at -20°C .
Analyse Biochimique
Biochemical Properties
WEHI-539 hydrochloride interacts with the binding groove of Bcl-XL with high affinity . It has been shown to augment caspase 3/7 activity, induce PARP cleavage, and annexin V labelling . This compound has been used in research to understand the role of Bcl-XL in cell survival and apoptosis .
Cellular Effects
This compound has been shown to induce apoptosis in cells that lack MCL-1, a pro-survival member of the Bcl-2 family . This is evidenced by the release of mitochondrial cytochrome c and caspase-3 processing . In cells overexpressing Bcl-XL, this compound induces apoptosis with an EC50 value of 0.48 μM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to Bcl-XL . This binding prevents Bcl-XL from interacting with the BH3 domain of the pro-apoptotic family member Bim . This interaction is distinct from that of ABT-737, another Bcl-2 family inhibitor .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de WEHI-539 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de divers catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : La production industrielle du chlorhydrate de WEHI-539 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité. Le composé est généralement produit sous forme de poudre et stocké dans des conditions desséchées à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de WEHI-539 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les cycles thiazole et benzothiazole. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent souvent des solvants organiques et des températures douces.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment employés.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du chlorhydrate de WEHI-539, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur la molécule .
Applications De Recherche Scientifique
Research Applications
-
Cancer Stem Cell Targeting :
- In studies involving cancer stem cells (CSCs), WEHI-539 has demonstrated the ability to decrease clonogenic capacity when combined with other inhibitors like ABT-737 and ABT-199. This suggests that CSCs rely on BCL-XL for survival, making WEHI-539 a potential therapeutic agent to target these resilient cell populations .
- Synergistic Cytotoxicity :
- Induction of Apoptosis :
- Impact on Platelets :
Case Study 1: Cancer Stem Cells
A study conducted by Colak et al. demonstrated that treatment with WEHI-539 significantly reduced the clonogenic potential of colon CSCs. When these cells were treated with WEHI-539 alongside standard chemotherapeutics, there was a notable increase in sensitivity to oxaliplatin, suggesting that BCL-XL inhibition could enhance the efficacy of existing treatments .
Case Study 2: Leukemia Treatment
In a study published in PubMed, researchers explored the effects of combining WEHI-539 with ABT-199 on U937 leukemic cells. The findings revealed that this combination led to enhanced cytotoxic effects and provided insights into the underlying mechanisms involving MCL1 degradation and apoptosis induction .
Data Table: Summary of Key Findings
Study | Cell Type | Treatment | Outcome |
---|---|---|---|
Colak et al. (2014) | Colon CSCs | WEHI-539 + Oxaliplatin | Increased sensitivity and reduced clonogenicity |
Recent Study (2022) | U937 Leukemia Cells | WEHI-539 + ABT-199 | Synergistic cytotoxicity via MCL1 degradation |
Research on Platelets | Mouse Platelets | WEHI-539 Alone | Induction of apoptosis |
Comparaison Avec Des Composés Similaires
ABT-737: Another Bcl-2 family inhibitor, but with a broader target profile including Bcl-2 and Bcl-W.
Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-XL, used in clinical trials for cancer treatment.
Venetoclax (ABT-199): A selective Bcl-2 inhibitor with minimal activity against Bcl-XL, approved for the treatment of chronic lymphocytic leukemia.
Uniqueness of WEHI-539 Hydrochloride: this compound is unique in its high selectivity for Bcl-XL over other Bcl-2 family members. This selectivity reduces the potential for off-target effects and enhances its utility as a research tool and potential therapeutic agent .
Activité Biologique
WEHI-539 hydrochloride is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a member of the BCL-2 family of proteins known for its role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cell types, particularly those resistant to conventional therapies.
WEHI-539 exerts its biological activity primarily through the selective inhibition of BCL-XL, which is often overexpressed in solid tumors, contributing to cancer cell survival and resistance to chemotherapy. The compound binds with high affinity to the BCL-XL protein, demonstrating an IC50 value of 1.1 nM and a dissociation constant (Kd) of 0.6 nM . By inhibiting BCL-XL, WEHI-539 promotes the release of pro-apoptotic factors from mitochondria, leading to cell death.
Apoptosis Induction
In mouse embryonic fibroblast (MEF) cells lacking the anti-apoptotic protein MCL-1, WEHI-539 effectively induces apoptosis, as evidenced by:
In contrast, MEF cells deficient in BAK (another pro-apoptotic mediator regulated by BCL-XL) are resistant to WEHI-539, highlighting the critical role of these proteins in mediating apoptosis .
In Vitro Studies
WEHI-539 has been tested across various cancer cell lines, including human colon cancer cells. Notably, it has shown significant effects on cancer stem cells (CSCs), which are often implicated in tumor recurrence and metastasis. Key findings include:
- Clonogenic Assays : Limiting dilution analysis revealed that WEHI-539 decreases the clonogenic capacity of CSCs. This effect can be reversed by ectopic overexpression of BCL-XL, indicating that CSCs rely on BCL-XL for survival .
- Synergistic Effects : When combined with other chemotherapeutic agents like oxaliplatin, WEHI-539 sensitizes CSCs, enhancing their susceptibility to treatment .
In Vivo Studies
Research indicates that WEHI-539 can effectively reduce tumor growth in vivo by promoting apoptosis in BCL-XL-dependent tumors. In animal models, treatment with WEHI-539 led to a significant decrease in platelet counts due to its action on BCL-XL, which is also involved in platelet survival .
Pharmacokinetic Properties
The pharmacokinetic profile of WEHI-539 has been evaluated, demonstrating acceptable properties for potential therapeutic use. For instance:
Parameter | Value |
---|---|
C max (μM) | 1.8 |
T max (hr) | 2 |
AUC (μM·h) | 9.19 |
C 12h (μM) | 0.18 |
These values suggest that WEHI-539 maintains effective concentrations within therapeutic ranges for a sufficient duration following administration .
Case Studies and Clinical Implications
Several studies have highlighted the potential clinical implications of WEHI-539:
- Colon Cancer Treatment : Research demonstrated that WEHI-539 could overcome chemoresistance in colon cancer stem cells by targeting BCL-XL, suggesting its utility as a combination therapy with existing chemotherapeutics .
- Neuroprotection : In neuronal models, low concentrations of WEHI-539 have shown protective effects against glutamate-induced excitotoxicity by inhibiting the pro-apoptotic actions mediated by ΔN-Bcl-xL . This finding opens avenues for exploring WEHI-539's role beyond oncology.
Propriétés
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBYTVIQTMIXGA-DYICZVFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.